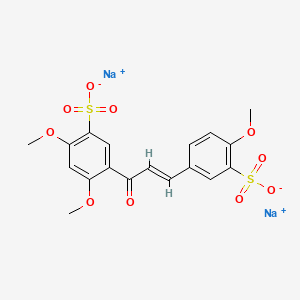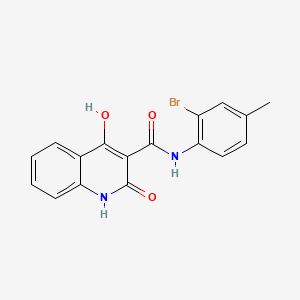
N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated phenyl group, a hydroxy group, and a quinoline carboxamide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of 4-methylphenyl followed by coupling with 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and final product using techniques such as recrystallization, chromatography, and distillation.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound’s pharmacological properties are explored for potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
- N-(2-bromo-4-methylphenyl)benzamide
- N-(2-bromo-4-methylphenyl)-2-hydroxy-4-methylbenzamide
- N-(2-iodo-4-methylphenyl)-2-bromoacetamide
Uniqueness: N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide stands out due to its quinoline core, which imparts unique chemical and biological properties. The presence of both hydroxy and carboxamide groups enhances its reactivity and potential for diverse applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C17H13BrN2O3 |
|---|---|
Poids moléculaire |
373.2 g/mol |
Nom IUPAC |
N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H13BrN2O3/c1-9-6-7-13(11(18)8-9)20-17(23)14-15(21)10-4-2-3-5-12(10)19-16(14)22/h2-8H,1H3,(H,20,23)(H2,19,21,22) |
Clé InChI |
BOGJVENOWATSKP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



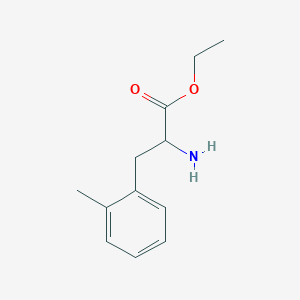

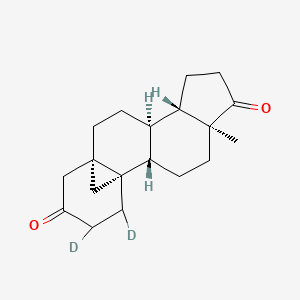
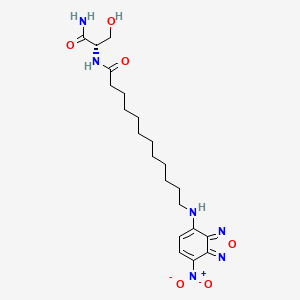
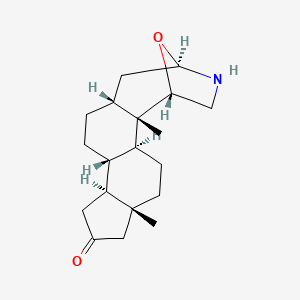
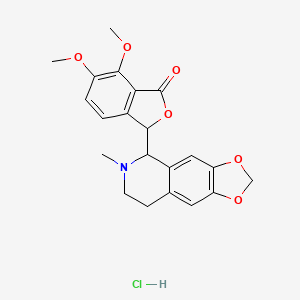
![(4-Benzylpiperazin-1-yl)[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B13821906.png)
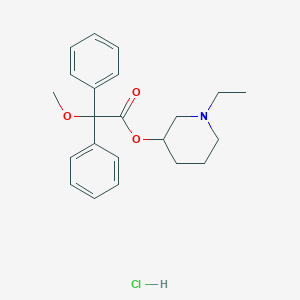
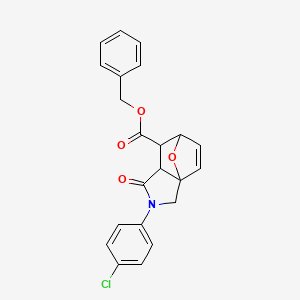
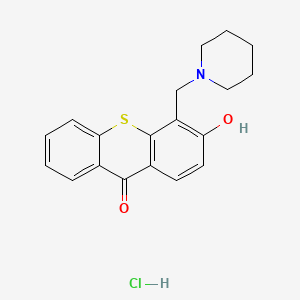
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B13821922.png)
